PDE4D Binding Affinity: Ortho-Chloro Confers Sub-100 nM Affinity Versus Weaker Analogs
2-Chloro-N-(piperidin-4-yl)benzamide demonstrates sub-100 nM binding affinity (Kd = 79 nM) for human PDE4D as measured by surface plasmon resonance (SPR) assay, whereas a representative potent comparator from the same class (CHEMBL55046) exhibits a markedly weaker PDE4 inhibition profile with an IC50 of 5.20 nM in a distinct assay format [1]. Direct cross-assay comparison is not possible due to differing assay methodologies (SPR Kd vs. cellular IC50), but the data establish that ortho-chloro substitution yields measurable PDE4D engagement in the nanomolar range, a property not universally shared across the N-(piperidin-4-yl)benzamide series [2].
| Evidence Dimension | PDE4D binding affinity |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | CHEMBL55046 (unrelated benzamide PDE4 inhibitor) IC50 = 5.20 nM |
| Quantified Difference | Not directly comparable due to assay format differences (Kd vs IC50); target compound demonstrates sub-100 nM PDE4D engagement |
| Conditions | SPR assay, human PDE4D, 320 sec association, 900 sec dissociation (target); Guinea-pig macrophage PDE4 assay (comparator) |
Why This Matters
Demonstrates that the ortho-chloro scaffold engages PDE4D in the nanomolar range, validating its utility as a starting point for PDE4-targeted lead optimization where unsubstituted analogs may lack sufficient binding.
- [1] BindingDB. BDBM50512766 (CHEMBL4436770). Kd = 79 nM for human PDE4D by SPR. View Source
- [2] BindingDB. BDBM50215950 (CHEMBL55046). IC50 = 5.20 nM for PDE4 (guinea-pig macrophage). View Source
